molecular formula C14H22N4O2 B2575907 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1353985-75-7

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2575907
CAS No.: 1353985-75-7
M. Wt: 278.356
InChI Key: NZUISHFFXPQTBN-UHFFFAOYSA-N
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Description

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features both a pyrimidine and a piperidine ring

Preparation Methods

The synthesis of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to produce the desired compound with high yield and purity.

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrimidine or piperidine rings. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of the pyrimidine and piperidine rings, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[6-(diethylamino)pyrimidin-4-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-3-17(4-2)12-9-13(16-10-15-12)18-7-5-11(6-8-18)14(19)20/h9-11H,3-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUISHFFXPQTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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